![molecular formula C19H15ClN6O2 B2692957 N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251670-90-2](/img/structure/B2692957.png)

N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

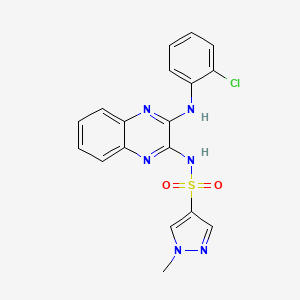

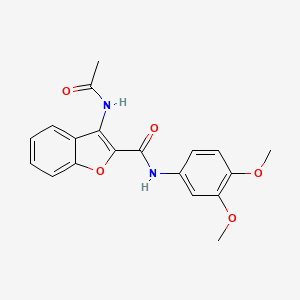

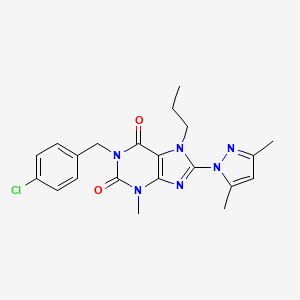

The compound “N-(3-chlorobenzyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyridyl ring, an oxadiazol ring, and an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings and a variety of functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups and heterocyclic rings. For example, the pyridyl and imidazole rings might participate in electrophilic substitution reactions, while the amide group might undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications

Inhibitors of Acyl-coenzyme A: Cholesterol O-acyltransferase (ACAT)

Compounds with similar structural features have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), exhibiting significant selectivity over ACAT-2. These inhibitors are considered for the treatment of diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications in cholesterol management and cardiovascular diseases (K. Shibuya et al., 2018).

Fluorescent Probes for Mercury Ion Detection

Derivatives related to the target compound have been synthesized and shown to function as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is crucial for environmental monitoring and the detection of mercury, a hazardous heavy metal (N. Shao et al., 2011).

Photovoltaic Efficiency Modeling

Some benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include vibrational spectra and electronic properties analysis, indicating their capability for light harvesting and electron injection, which are essential for photovoltaic applications (Y. Mary et al., 2020).

Antibacterial Agents

Compounds incorporating elements of the target structure have been synthesized and tested for their antibacterial activity. These studies demonstrate the potential of such compounds as novel antibacterial agents, which is significant given the global challenge of antibiotic resistance (K. Ramalingam et al., 2019).

Anticancer Activities

Research into palladium complexes with N-heterocyclic carbene ligands, similar in part to the target compound, has shown that by altering the ligand structure, one can selectively influence the mode of binding to palladium, which in turn affects the complexes' anticancer activities. This highlights the compound's potential role in the development of new cancer treatments (Jing-Yi Lee et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O2/c20-15-3-1-2-13(8-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-4-6-21-7-5-14/h1-8,10,12H,9,11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEKGMXOPJSSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2692878.png)

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2692880.png)

![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)

![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2692892.png)